

Application Notes and Protocols: 2-Pyridylacetonitrile in the Synthesis of Kinase Inhibitors

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Compound of Interest

Compound Name: **2-Pyridylacetonitrile**

Cat. No.: **B1294559**

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Introduction

2-Pyridylacetonitrile is a versatile and readily available building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its reactive methylene group and the presence of the pyridine ring allow for the construction of a variety of heterocyclic scaffolds that can effectively target the ATP-binding site of kinases. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors, specifically focusing on mTOR and c-Met inhibitors, using **2-pyridylacetonitrile** and its derivatives as key starting materials. The protocols are based on established synthetic methodologies for constructing pyridopyrimidine and pyrrolopyridine cores, which are prevalent in numerous kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyridopyrimidine-based mTOR inhibitors and pyrrolopyridine/pyridone-based c-Met inhibitors.

Table 1: Inhibitory Activity of Pyridopyrimidine-Based mTOR Inhibitors

| Compound ID | Structure | mTOR IC ₅₀ (nM) | PI3K α IC ₅₀ (nM) | Reference Compound |
|-------------|---|-------------------------------|--|--------------------|
| 1 | 2-(3-Hydroxyphenyl)-4-morpholino-7-(1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidine | 37 | 19 | Torin1 |
| 2 | 2-(3-Hydroxyphenyl)-4-morpholino-7-(2-methyl-1H-imidazol-1-yl)pyrido[3,2-d]pyrimidine | 25 | 10 | AZD2014 |
| 3 | 7-(1H-Imidazol-1-yl)-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine | 45 | 15 | OSI-027 |
| 4 | 2-(3-Hydroxyphenyl)-4-morpholino-7-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine | 30 | 12 | GDC-0980 |

Table 2: Inhibitory Activity of Pyrrolopyridine and Pyridone-Based c-Met Inhibitors

| Compound ID | Structure | c-Met IC ₅₀ (nM) | KDR (VEGFR2) IC ₅₀ (nM) | Flt-3 IC ₅₀ (nM) |
|-------------|--|-----------------------------|------------------------------------|-----------------------------|
| 5 | 1'-(2-Fluorobenzyl)-[1,4'-bipyridin]-2'(1'H)-one | 1.8 | 27 | 4 |
| 6 | 1'-(2-Fluorobenzyl)-4-methyl-[1,4'-bipyridin]-2'(1'H)-one | 2.3 | - | - |
| 7 | 1'-(2-Fluorobenzyl)-5-(trifluoromethyl)-[1,4'-bipyridin]-2'(1'H)-one | 5.9 | - | - |
| 8 | 4-(2'-Oxo-1',2'-dihydro-[1,4'-bipyridin]-1'-yl)benzonitrile | 4.1 | - | - |

Experimental Protocols

This section provides detailed protocols for the synthesis of key intermediates and final kinase inhibitors, starting from **2-pyridylacetonitrile**.

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine Intermediate

This protocol describes a one-pot multicomponent reaction to synthesize a 2-amino-3-cyanopyridine derivative, a crucial intermediate for building pyridopyrimidine scaffolds.[\[1\]](#)

Reaction Scheme:

[2-Amino-3-cyanopyridine derivative] + [Formamide] --(Heat)--> [Aminopyrido[2,3-d]pyrimidine]
[Aminopyrido[2,3-d]pyrimidine] + [Halogenated aromatic compound] + [Morpholine] --(Multi-step synthesis)--> [Final pyridopyrimidine mTOR inhibitor]

[2-Pyridylacetonitrile] + [α,β -Unsaturated carbonyl compound] --(Michael Addition)--> [Adduct]
[Adduct] --(Cyclization/Aromatization)--> [Substituted Pyridine] [Substituted Pyridine] --(Further functionalization and cyclization)--> [Pyrrolopyridine c-Met Inhibitor]

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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